Actidione, thiosemicarbazone
Description
Historical Context of Thiosemicarbazones in Medicinal Chemistry
The study of thiosemicarbazones dates back to the 19th century, but their potential in medicinal chemistry became a major focus in the mid-20th century. mdpi.com Initial investigations revealed their significant biological activity, and by the 1960s, certain thiosemicarbazone derivatives were being studied for their high antitumor activity in various assays. uninet.edu These early findings spurred further research into identifying the cellular targets of these compounds. uninet.edu Scientists discovered that their mechanisms of action were often linked to the inhibition of crucial enzymatic systems, such as ribonucleotide reductases (RNRs), which are essential for DNA synthesis. uninet.eduacs.org This historical foundation established thiosemicarbazones as a versatile and enduring scaffold in the quest for new therapeutic agents. uninet.edu
Overview of the Thiosemicarbazide (B42300) Scaffold as a Precursor for Biologically Active Compounds
The thiosemicarbazide scaffold (NH₂-NH-CS-NH₂) is the fundamental building block for synthesizing thiosemicarbazones. researchgate.net These derivatives are typically formed through a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. mdpi.comchemmethod.comdergipark.org.tr This straightforward synthesis allows for extensive chemical modification, enabling the creation of large libraries of compounds with diverse biological profiles. mdpi.comnih.gov The presence of nitrogen and sulfur atoms makes thiosemicarbazides and their resulting thiosemicarbazone derivatives excellent chelating ligands that can coordinate with metal ions. core.ac.ukresearchgate.net This coordination can significantly enhance their biological activity. core.ac.uk The thiosemicarbazide scaffold is a key component in compounds exhibiting a wide spectrum of biological actions. researchgate.netbohrium.com
| Biological Activity | Description | Key Molecular Targets/Mechanisms | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death). | Ribonucleotide Reductase (RNR) inhibition, Topoisomerase inhibition, Iron chelation, Induction of oxidative stress. | mdpi.comuninet.eduresearchgate.netresearchgate.net |
| Antibacterial | Activity against a range of Gram-positive and Gram-negative bacteria. | Inhibition of DNA gyrase and topoisomerase IV, disruption of DNA replication. | mdpi.comfrontiersin.org |
| Antifungal | Inhibition of fungal growth. | Disruption of fungal cell membrane function, inhibition of protein synthesis. | mdpi.comdergipark.org.tr |
| Antiviral | Activity against various viruses, including DNA and RNA viruses. | Inhibition of viral enzymes and replication processes. | nih.govresearchgate.netbohrium.com |
| Antiparasitic | Activity against parasites such as those causing Chagas' disease and sleeping sickness. | Inhibition of essential proteases like cruzain and rhodesain. | researchgate.netbohrium.com |
Positioning of Cycloheximide (B1669411) (Actidione) in Ribosomal Biology and its Structural Relationship to Thiosemicarbazones
Cycloheximide, also known as Actidione, is a naturally occurring glutarimide (B196013) antibiotic produced by the bacterium Streptomyces griseus. wikipedia.orgpnas.org It is a powerful and widely used tool in molecular biology due to its specific function as a protein synthesis inhibitor in eukaryotic organisms. wikipedia.orgsigmaaldrich.com Cycloheximide targets the ribosome, the cellular machinery responsible for translating mRNA into protein. Specifically, it binds to the E-site of the large 60S ribosomal subunit, interfering with the translocation step of elongation. wikipedia.orgpnas.orgcellsignal.com This action effectively freezes the ribosome on the mRNA, halting the polypeptide chain's growth. wikipedia.orgpnas.org
While Cycloheximide and thiosemicarbazones are structurally distinct, a functional relationship exists in their potential to target ribosomal proteins. Cycloheximide's inhibitory action involves its carbonyl group (C=O) forming a hydrogen bond with a key lysine (B10760008) residue (Lys-55 in yeast) of the ribosomal protein eL42. medcraveonline.com Researchers have explored thiosemicarbazones as analogous inhibitors targeting the same ribosomal protein. The rationale is that the thiocarbonyl group (C=S) in thiosemicarbazones could similarly interact with the catalytic site of eL42, thereby inhibiting protein synthesis. medcraveonline.com This positions thiosemicarbazones as a class of compounds whose mechanism of action may, in some cases, converge with that of established ribosomal inhibitors like Cycloheximide.
| Feature | Cycloheximide (Actidione) | Thiosemicarbazones |
|---|---|---|
| Core Structure | Glutarimide antibiotic with a piperidine-2,6-dione ring. | Characterized by the R₁R₂C=N-NH-C(S)-NR₃R₄ moiety. |
| Primary Biological Target | Eukaryotic 80S ribosome (specifically the 60S subunit). | Multiple targets, including ribonucleotide reductase, topoisomerases, and potentially ribosomal proteins. |
| Mechanism of Action (Ribosome) | Inhibits translocation step of protein synthesis by binding to the E-site of the ribosome, interacting with protein eL42 via a carbonyl group. | Hypothesized to inhibit protein synthesis by interacting with protein eL42 via a thiocarbonyl group. |
| Origin | Natural product from Streptomyces griseus. | Synthetically derived from thiosemicarbazide and carbonyl compounds. |
Scope of Academic Research on Thiosemicarbazone Derivatives in Biological Systems
Academic research into thiosemicarbazone derivatives is extensive and multifaceted, reflecting their therapeutic potential. mdpi.comresearchgate.netnih.gov A significant area of study involves the synthesis of novel derivatives by modifying the aldehyde, ketone, or thiosemicarbazide precursors to fine-tune their biological activity and physicochemical properties. nih.govnih.govekb.eg Another major focus is the coordination chemistry of thiosemicarbazones with various transition metals, such as copper, iron, and zinc. core.ac.ukresearchgate.netresearchgate.net Metal complexation often leads to enhanced biological efficacy, for instance, by promoting redox activity or improving the compound's ability to bind to biological targets. uninet.eduresearchgate.net
Investigations into their mechanisms of action are a cornerstone of current research. Studies have demonstrated that thiosemicarbazones can act as potent iron chelators, which is particularly relevant to their anticancer activity, as they can disrupt iron-dependent enzymes like ribonucleotide reductase. acs.orgresearchgate.net Furthermore, their ability to inhibit topoisomerases, enzymes critical for managing DNA topology, is another well-documented anticancer mechanism. mdpi.comresearchgate.net The broad scope of research highlights the chemical tractability and diverse biological activities of thiosemicarbazones, solidifying their importance as a platform for drug discovery. researchgate.netnih.gov
| Research Area | Focus | Examples of Findings | Reference |
|---|---|---|---|
| Synthesis of Novel Derivatives | Creating new thiosemicarbazone compounds by reacting thiosemicarbazide with various aldehydes and ketones. | Synthesis of derivatives with adamantane (B196018) skeletons or hippuric acid moieties to enhance antimicrobial or anticancer activity. | nih.govnih.gov |
| Metal Complexation | Studying the coordination of thiosemicarbazones with transition metal ions (e.g., Cu, Fe, Zn, Pd, Ni). | Metal complexes often show enhanced biological activity compared to the free ligands; Cu-thiosemicarbazone complexes are potent inhibitors of topoisomerase II. | core.ac.ukresearchgate.netfrontiersin.org |
| Mechanism of Action Studies | Elucidating the molecular targets and pathways through which thiosemicarbazones exert their biological effects. | Identified as inhibitors of ribonucleotide reductase, topoisomerases, and inducers of apoptosis. Their activity is often linked to metal chelation and redox cycling. | uninet.eduresearchgate.netresearchgate.net |
| Structure-Activity Relationship (SAR) | Investigating how structural modifications to the thiosemicarbazone scaffold affect biological activity. | The presence of bulky groups at the N(4) position can increase antitumor activity; changes in the aldehyde/ketone moiety affect antibacterial potency. | dergipark.org.trresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4562-20-3 |
|---|---|
Molecular Formula |
C16H26N4O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(Z)-[2-[2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-4,6-dimethylcyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C16H26N4O3S/c1-8-3-9(2)15(19-20-16(17)24)11(4-8)12(21)5-10-6-13(22)18-14(23)7-10/h8-12,21H,3-7H2,1-2H3,(H3,17,20,24)(H,18,22,23)/b19-15- |
InChI Key |
CFOFHHDBKHDQOT-CYVLTUHYSA-N |
Isomeric SMILES |
CC1CC(/C(=N/NC(=S)N)/C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
Canonical SMILES |
CC1CC(C(=NNC(=S)N)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
Origin of Product |
United States |
Synthetic Strategies for Thiosemicarbazone Derivatives and Cycloheximide Analogues
General Synthetic Methodologies for Thiosemicarbazones
The synthesis of thiosemicarbazones is primarily achieved through straightforward and well-established chemical reactions. These methods allow for the creation of a diverse library of compounds through the modification of starting materials.
The most common and direct method for synthesizing thiosemicarbazones is the condensation reaction between a thiosemicarbazide (B42300) or its derivative and a carbonyl compound, such as an aldehyde or a ketone. chemmethod.comnih.gov This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, most commonly ethanol (B145695). chemmethod.com Often, a catalytic amount of glacial acetic acid is added to the reaction mixture to facilitate the condensation. chemmethod.comirjmets.com The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by filtration and recrystallization from a solvent like ethanol. chemmethod.com
This versatile reaction allows for the introduction of a wide variety of substituents onto the thiosemicarbazone scaffold by choosing appropriately substituted thiosemicarbazides and carbonyl compounds. For instance, reacting various aromatic aldehydes with thiosemicarbazide yields a range of thiosemicarbazone derivatives. chemmethod.comresearchgate.net Microwave-assisted synthesis has also emerged as an efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes while providing satisfactory yields. mdpi.com
The thiosemicarbazone scaffold can be further modified to generate a diverse range of derivatives with potentially enhanced biological activities. One common derivatization involves cyclization reactions. For example, thiosemicarbazones can be reacted with α-bromoacetophenone in a cyclization reaction to yield thiazole (B1198619) heterocycles. researchgate.net
Another key site for derivatization is the terminal N(4) nitrogen atom of the thiosemicarbazide moiety. nih.gov Modification at this position by introducing different substituents can significantly influence the properties of the resulting thiosemicarbazone. The synthesis of these N(4)-substituted thiosemicarbazides often begins with the reaction of an appropriate amine with reagents like thiophosgene (B130339) or carbon disulfide, followed by reaction with hydrazine (B178648). The resulting substituted thiosemicarbazide can then be condensed with a carbonyl compound.
Targeted Synthesis of Cycloheximide-Based Thiosemicarbazone Analogues
Cycloheximide (B1669411), also known as Actidione, is a naturally occurring fungicide that inhibits protein synthesis in eukaryotes. Its chemical structure includes a ketone functional group within the 3,5-dimethyl-2-oxocyclohexyl ring system. This ketone group presents a reactive site for the synthesis of a cycloheximide-based thiosemicarbazone analogue.
Design Principles for Novel Thiosemicarbazone Scaffolds for Biological Evaluation
The design of novel thiosemicarbazone scaffolds is a key area of research aimed at developing compounds with improved efficacy and selectivity for various biological targets. This often involves the incorporation of specific structural motifs to modulate the physicochemical and pharmacological properties of the molecules.
A notable strategy in the design of new thiosemicarbazones is the incorporation of an adamantane (B196018) skeleton. researchgate.netnih.gov Adamantane is a bulky, lipophilic, and rigid tricyclic alkane, and its inclusion in a drug molecule can enhance metabolic stability and influence binding to biological targets. The synthesis of adamantane-containing thiosemicarbazones is achieved by reacting 4-(1-adamantyl)-3-thiosemicarbazide (B1332479) with a variety of substituted benzaldehydes and acetophenones. researchgate.netnih.gov This reaction typically proceeds under reflux conditions in methanol (B129727) with acetic acid catalysis. nih.gov A range of these derivatives has been synthesized and characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.com
Chromone (B188151) is a heterocyclic compound that is a common scaffold in many biologically active molecules. The incorporation of a chromone moiety into the thiosemicarbazone structure is another design principle for generating novel derivatives. These compounds can be synthesized through the condensation of a chromone-based aldehyde with a thiosemicarbazide derivative. For example, coumarin-based thiosemicarbazones, which are structurally related to chromones, have been synthesized by reacting a coumarin (B35378) aldehyde with a substituted thiosemicarbazide.
Thiophene-Containing Derivatives
The synthesis of thiophene-containing thiosemicarbazones generally involves the reaction between a thiophene-carboxaldehyde and a substituted or unsubstituted thiosemicarbazide. nih.govsci-hub.se A common approach involves the nucleophilic addition of hydrazine and a substituted isothiocyanate to produce a thiosemicarbazide intermediate. sci-hub.se This intermediate is then reacted with 2-thiophene-carboxaldehyde to yield the final thiophene-thiosemicarbazone product. sci-hub.se
Another strategy involves the direct condensation of a thiophene-based aldehyde, such as 3-methyl or 3-bromobenzo[b]thiophene-2-carboxaldehyde, with an appropriate thiosemicarbazide in a suitable solvent. tandfonline.com Similarly, morpholine-thiophene hybrid thiosemicarbazones have been synthesized through the condensation of a suitable morpholine- and thiophene-containing aldehyde with thiosemicarbazide. frontiersin.orgnih.gov These reactions provide a versatile route to a variety of thiophene-based thiosemicarbazones by modifying the substituents on either the thiophene (B33073) ring or the thiosemicarbazide moiety. nih.govnih.gov
Table 1: Synthesis of Thiophene-Thiosemicarbazone Derivatives
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|---|---|---|
| Thiophene-2-carboxaldehyde | Substituted Thiosemicarbazide | Thiophene-2-thiosemicarbazones | nih.govsci-hub.se |
| 3-Bromobenzo[b]thiophene-2-carboxaldehyde | Thiosemicarbazide | Benzothiophene-based Thiosemicarbazones | tandfonline.com |
Isatin-Based Thiosemicarbazones
Isatin-based thiosemicarbazones are conventionally synthesized by refluxing a mixture of isatin (B1672199) (or a derivative thereof) and a thiosemicarbazide in an organic solvent, most commonly ethanol or methanol. bohrium.comtandfonline.com The reaction is a straightforward condensation that forms the thiosemicarbazone at the C3-carbonyl position of the isatin ring. nih.gov To facilitate the reaction, a few drops of a catalytic acid, such as acetic acid or hydrochloric acid, are often added to the reaction mixture. tandfonline.commdpi.com
Variations in the synthetic protocol exist, including using aqueous ethanol as the solvent. tandfonline.com A more complex, multi-step method involves first reacting isatin with methyl 1-hydrazinecarbodithioate to create an intermediate, methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate. tandfonline.com This common intermediate can then be reacted with a variety of readily available amines to produce a diverse series of N4-substituted isatin-3-thiosemicarbazones in what is essentially a one-step reaction from the intermediate. tandfonline.comresearchgate.net This modular approach allows for significant structural diversity in the final products.
Acridine-Thiosemicarbazone Conjugates
The synthesis of acridine-thiosemicarbazone conjugates involves coupling the acridine (B1665455) nucleus with a thiosemicarbazide moiety. nih.govresearchgate.net A typical synthetic route begins with the preparation of 9-acridinecarboxaldehyde, which serves as the carbonyl precursor. researchgate.net This aldehyde is then reacted with a range of substituted thiosemicarbazides via a condensation reaction to yield the final (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives. nih.govresearchgate.net The acridine core is valued for its planar, π-conjugated structure, which can influence the properties of the resulting conjugate. researchgate.net The synthesis protocol allows for modifications by using different substituted thiosemicarbazides, enabling the creation of a library of related compounds. researchgate.netrsc.org
Azo-Thiosemicarbazone Complexes
The preparation of azo-thiosemicarbazone complexes is a two-stage process. First, an azo-containing thiosemicarbazone ligand is synthesized, and second, this ligand is reacted with a transition metal salt to form the final complex. tandfonline.combohrium.com The ligand synthesis typically involves the condensation of a thiosemicarbazide derivative with an aldehyde that already contains an azo dye moiety, such as 5-(m-tolyldiazenyl)salicylaldehyde. tandfonline.com
Once the tridentate azo-thiosemicarbazone ligand is prepared and purified, it is reacted with transition metal salts, such as those of copper(II), cobalt(II), nickel(II), or iron(II), in refluxing ethanol, often in the presence of a soft base like triethylamine. tandfonline.comuowasit.edu.iq The ligand typically coordinates with the metal ion in a 1:1 molar ratio, acting as a double-deprotonated tridentate species. tandfonline.com Coordination usually occurs through the deprotonated phenolic oxygen, the deprotonated thiol sulfur, and the azomethine nitrogen atom, forming stable five- and six-membered heterocyclic rings with the central metal ion. tandfonline.combohrium.com
Structural Elucidation Methodologies for Synthesized Compounds
The confirmation of the chemical structures of newly synthesized thiosemicarbazone derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of thiosemicarbazone derivatives. uq.edu.aursc.org Both ¹H and ¹³C NMR spectra provide crucial data for confirming the covalent structure of these molecules.
In ¹H NMR spectra, several characteristic signals are diagnostic:
Thioamide Protons (=N-NH and C-NH): The protons attached to nitrogen atoms, particularly the hydrazinic proton (N(2)-H), are highly characteristic. This proton is often involved in an intramolecular hydrogen bond, causing it to be significantly deshielded and resonate far downfield, typically in the range of δ 9.0–12.0 ppm. frontiersin.orgbohrium.comresearchgate.net
Azomethine Proton (CH=N): The proton of the imine group appears as a singlet, providing clear evidence of the condensation reaction. researchgate.net
Aromatic and Aliphatic Protons: Signals from the aromatic rings (e.g., thiophene, isatin, acridine) and any aliphatic side chains appear in their expected regions, and their splitting patterns provide information on substitution. uq.edu.au
In ¹³C NMR spectra, key resonances include:
Thione Carbon (C=S): The carbon of the thiocarbonyl group is a key indicator and typically appears in the downfield region of the spectrum.
Imine Carbon (C=N): The carbon of the azomethine group is also a characteristic signal confirming the thiosemicarbazone linkage.
For more complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals and to establish connectivity within the molecule. nih.gov
Table 2: Characteristic NMR Chemical Shifts (δ ppm) for Thiosemicarbazones
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Hydrazinic N-H | 9.0 - 12.0 (often >11.0) | frontiersin.orgbohrium.comnih.gov |
| ¹H | Azomethine CH=N | 8.2 - 9.4 | researchgate.net |
| ¹³C | Thione C=S | ~175 - 185 | mdpi.com |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of synthesized thiosemicarbazones. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
Different ionization techniques are used depending on the compound's properties. Gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of thiosemicarbazones derived from acetophenones. scirp.orgoalib.com These studies have shown that the compounds can undergo thermal decay in the gas chromatograph's injection port, and their mass spectra often lack a molecular ion peak due to the facile loss of small, stable molecules like ammonia. scirp.orgscirp.org
Electrospray ionization (ESI-MS) is a softer ionization technique well-suited for analyzing more complex or thermally sensitive molecules, including metal complexes of thiosemicarbazones. nih.gov The fragmentation patterns observed in MS/MS (or MSⁿ) experiments provide valuable structural information. For example, studies on diphenyllead(IV) thiosemicarbazonates show that fragmentation often begins with the loss of the phenyl groups from the metal center. nih.gov In other cases, the loss of ligands such as acetate (B1210297) can be the primary fragmentation step. nih.gov These fragmentation pathways help to confirm the ligand structure and its coordination to the metal.
Table 3: Compound Names Mentioned in This Article
| Compound Name/Class |
|---|
| Thiophene-Containing Thiosemicarbazones |
| Isatin-Based Thiosemicarbazones |
| Acridine-Thiosemicarbazone Conjugates |
| Azo-Thiosemicarbazone Complexes |
| Thiophene-2-thiosemicarbazones |
| Benzothiophene-based Thiosemicarbazones |
| Morpholine-thiophene hybrid thiosemicarbazones |
| 5-methoxyisatin |
| Methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate |
| N4-substituted isatin-3-thiosemicarbazones |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide |
| 9-acridinecarboxaldehyde |
| 5-(m-tolyldiazenyl)salicylaldehyde thiosemicarbazone |
| Diphenyllead(IV) thiosemicarbazonates |
| Actidione, thiosemicarbazone |
Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for confirming the formation of thiosemicarbazones and identifying their key functional groups. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm the successful condensation of the cycloheximide ketone with thiosemicarbazide.
The most significant change observed in the spectrum is the disappearance of the strong carbonyl (C=O) stretching band from the cycloheximide starting material (typically around 1700-1725 cm⁻¹) and the appearance of a new band corresponding to the azomethine (C=N) group. nih.gov This C=N stretching vibration is a definitive marker for thiosemicarbazone formation and typically appears in the range of 1519–1630 cm⁻¹. nih.govacs.orgorientjchem.org
Other key vibrational frequencies characteristic of the thiosemicarbazone moiety include:
N-H Stretching: Bands in the region of 3100–3400 cm⁻¹ are attributed to the stretching vibrations of the N-H bonds of the hydrazine and terminal amino groups. nih.govnih.govorientjchem.org
C=S Stretching: A band associated with the thione (C=S) stretching vibration is typically observed in the 1200–1260 cm⁻¹ range. acs.orgorientjchem.org
N-N Stretching: A band for the N-N single bond can also be identified, often appearing around 1000-1150 cm⁻¹.
The table below summarizes the typical FT-IR absorption bands for thiosemicarbazones based on data from various derivatives.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | References |
| Hydroxyl (if present) | ν(O-H) | 3640–3770 | nih.gov |
| Amine/Amide | ν(N-H) | 3000–3469 | nih.govnih.gov |
| Aromatic C-H | ν(C-H) | 3050–3134 | nih.govmdpi.com |
| Aliphatic C-H | ν(C-H) | 2943–2968 | mdpi.com |
| Azomethine | ν(C=N) | 1519–1650 | nih.govacs.orgorientjchem.org |
| Thione/Thioamide | ν(C=S) | 1212–1256 | nih.govacs.org |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Conformation
For thiosemicarbazone derivatives, SC-XRD studies reveal several common structural features:
Planarity: The thiosemicarbazone backbone (C=N-NH-C=S) is generally planar or nearly planar, which is a result of the delocalization of π-electrons across this moiety. researchgate.net
Isomerism: The molecule typically adopts an E configuration about the azomethine (C=N) double bond, which is sterically favored.
Intermolecular Interactions: The solid-state structure of thiosemicarbazones is heavily influenced by hydrogen bonding. A very common and stable motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···S hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.net
In the specific case of this compound, the bulky and chiral glutarimide (B196013) and dimethylcyclohexanone rings of the cycloheximide portion would significantly influence the crystal packing. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related structures provides insight into the expected data. For instance, the crystallization of other thiosemicarbazones has been reported in various space groups, such as the monoclinic P2₁/c and triclinic P-1 systems. nih.govresearchgate.net
The table below presents example crystallographic data for representative thiosemicarbazone derivatives to illustrate the type of information obtained from an SC-XRD analysis.
| Compound | Crystal System | Space Group | Reference |
| Chromone-based Thiosemicarbazone (3a) | Orthorhombic | Pbcn | acs.orgresearchgate.net |
| Chromone-based Thiosemicarbazone (3b) | Triclinic | P-1 | acs.orgresearchgate.net |
| 5-Methoxyisatin Piperidine Thiosemicarbazone | Monoclinic | P2₁/c | nih.gov |
| Palladacycle of Acetophenone Thiosemicarbazone | Monoclinic | P2₁/n | mdpi.com |
Structure Activity Relationship Sar Studies of Thiosemicarbazone Compounds
Influence of Substituent Variations on Biological Potency
Variations in the substituents on the thiosemicarbazone molecule can dramatically alter its biological activity. biorxiv.org The type, position, and electronic properties of these substituents play a significant role in the compound's interaction with biological targets. biorxiv.orgbiorxiv.org
Modifications at the terminal amino group (N4) of the thiosemicarbazone moiety have a profound impact on biological activity. For instance, the introduction of amino acids at the N4 position has been explored to create conjugates for further functionalization. mdpi.compreprints.org Studies have shown that N4-monosubstituted 2-acetylpyridine (B122185) thiosemicarbazones can exhibit significant antiviral activity. nih.gov Conversely, in some cases, substitution on the terminal nitrogen can reduce the biological activity of the parent compound. benthamopenarchives.com The presence of heterocyclic or aromatic N-terminal groups, which are electron-donating, has been shown to be more effective in combating cancer cells. rsc.org
A study on indole-3-carboxyaldehyde thiosemicarbazone derivatives revealed that the substitution pattern on the N-terminus of the thiosemicarbazone influences its antioxidant capacity. dergipark.org.tr Specifically, compounds with methyl or ethyl substitutions at the N4 position showed potent reducing capacity, while the unsubstituted derivative was the most potent. dergipark.org.tr In another study, the introduction of a methyl substituent at the C=N bond of the thiosemicarbazone was observed to slightly displace the benzene (B151609) axis of the compound within its binding pocket. frontiersin.org
The nature of the aldehyde or ketone that condenses with thiosemicarbazide (B42300) to form the thiosemicarbazone is a key determinant of biological activity. dergipark.org.tr Modifications in this part of the molecule can significantly affect the electronic characteristics, coordination patterns, and ultimately, the biological activities of the resulting compounds. rsc.org For example, α-(N)-heterocyclic thiosemicarbazones, where the thiosemicarbazone moiety is attached to a heterocyclic ring, are potent inhibitors of ribonucleotide reductase, a crucial enzyme in DNA synthesis. scispace.com The position of this attachment is critical; compounds with the thiosemicarbazone moiety in the α-position relative to the ring nitrogen are active, while those in the β- or γ-position are inactive. scispace.com This highlights the necessity of a conjugated N,N,S-tridentate donor set for biological activity. researchgate.net
Furthermore, the reduction of the azomethine bond (C=N) to a thiosemicarbazide has been shown to greatly diminish dermal toxicity without a proportional decrease in antiviral activity in some cases. nih.gov
The presence, number, and position of hydroxyl (-OH) groups on the aromatic ring of thiosemicarbazone derivatives significantly influence their biological potency. dergipark.org.trmdpi.comscielo.br The inhibitory activity of these compounds often increases with a greater number of hydroxyl groups. scielo.br However, the position of these groups can be even more critical than their quantity in determining the inhibitory potential. scielo.br
For instance, the presence of hydroxyl groups in phenolic structures allows these compounds to act as effective hydrogen donors, neutralizing free radicals and contributing to their antioxidant activity. mdpi.com In some series of compounds, disubstitution of the phenyl ring with hydroxyl groups at the ortho and para positions yielded very good inhibitory results. nih.gov The introduction of an ortho-hydroxy group on the phenyl ring has been found to efficiently increase activity in certain contexts. researchgate.net Similarly, a hydroxyl group in the para position has been shown to enhance the scavenging activity of some compounds. researchgate.net
Table 1: Effect of Hydroxyl Group Substitution on Biological Activity
| Compound Type | Substitution Pattern | Observed Effect on Activity | Reference(s) |
|---|---|---|---|
| Benzaldehyde (B42025) Thiosemicarbazones | Ortho and para hydroxyl groups | Increased inhibitory properties | nih.gov |
| Phenyl Ring Derivatives | Ortho-hydroxy group | Increased activity | researchgate.net |
| Benzaldehyde Thiosemicarbazones | Para-hydroxyl group | Enhanced scavenging activity | researchgate.net |
| Paeonol Thiosemicarbazone Analogues | C-2 and C-4 di-hydroxyl groups | Beneficial for inhibition | nih.gov |
The incorporation of electron-withdrawing groups, such as nitro (-NO2) or halogen substituents, can significantly modulate the biological activity of thiosemicarbazones. These groups can enhance the ligand-metal interactions and cytotoxicity by influencing the redox behavior and DNA binding affinity of the compounds. rsc.org
For example, the presence of a nitro group at the para-position of a piperonal (B3395001) ring has been shown to increase the electrophilicity of the carbonyl carbon, leading to more efficient formation of the Schiff base. rsc.org In some cases, the introduction of a nitro group has contributed to leishmanicidal activity. mdpi.com However, the effect can be complex, as some studies have reported that compounds with electron-donating groups show weaker activity, while those with electron-withdrawing groups have enhanced efficacy. nih.gov For instance, 4-Nitro benzaldehyde thiosemicarbazone was found to be the least potent in one study against a breast cancer cell line, but also highly toxic to normal cells. biorxiv.org
Pharmacophore modeling of certain isatin-β-thiosemicarbazones suggests that greater selectivity for multidrug-resistant cells may be achieved by substituting electron-withdrawing groups on the isatin (B1672199) ring. reactionbiology.com
Stereoelectronic and Conformational Analysis in SAR
The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) within a thiosemicarbazone molecule are critical for its biological activity. scispace.com The conformation, or spatial arrangement of the molecule, can determine how well it fits into the binding site of a biological target. researchgate.net
Thiosemicarbazones can exist in different tautomeric forms, such as the open thioketo form and a ring structure, and the equilibrium between these forms can be influenced by the solvent. scirp.org The open keto-forms are generally the most stable. scirp.org The molecule's conformation is often stabilized by intramolecular hydrogen bonding. nih.gov For example, the central N-iminothiourea core of some coumarin-hybrid thiosemicarbazones preferably adopts a cis, trans conformation due to strong intramolecular hydrogen bonds. nih.gov
Quantum mechanics calculations using Density Functional Theory (DFT) are often employed to determine the most energetically favorable conformations. mdpi.com Studies have shown that for some thiosemicarbazones, the E configuration of their double bonds is the most stable. mdpi.com The ability of thiosemicarbazones to adopt specific conformations, such as a T-shaped conformation, can increase their affinity for certain binding sites. researchgate.net
The coordination of metal ions can also influence the conformation and biological activity of thiosemicarbazones. researchgate.net Metal ions can "hide" the polar part of the thiosemicarbazone, exposing the hydrophobic moiety and facilitating cellular internalization. researchgate.net
Molecular Features Determining Selective Biological Activities
The selectivity of thiosemicarbazones for specific biological targets is determined by a combination of molecular features. biorxiv.orgresearchgate.net A key structural requirement for the biological activity of many α-N-heterocyclic thiosemicarbazones is the presence of a conjugated NNS tridentate system, which allows for chelation of metal ions. dergipark.org.trscispace.com This chelation ability is often linked to their mechanism of action. scispace.com
The structural flexibility of thiosemicarbazones allows them to adapt to different binding sites, contributing to their diverse biological activities. dergipark.org.tr For instance, pharmacophore models for isatin-β-thiosemicarbazones have highlighted the importance of aromatic or hydrophobic features at the N4 position of the thiosemicarbazone and the isatin moiety as key contributors to selective activity against multidrug-resistant cells. reactionbiology.com
The nature of the heterocyclic ring in α-(N)-heterocyclic thiosemicarbazones is also crucial. For example, 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone was identified as one of the most active compounds in its class initially. scispace.com The development of Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent and selective inhibitor of cancer cell proliferation, further underscores the importance of the heterocyclic scaffold. benthamopenarchives.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Actidione, thiosemicarbazone |
| 2-acetylpyridine thiosemicarbazone |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®) |
| 4-Nitro benzaldehyde thiosemicarbazone |
| 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone |
| Acetone thiosemicarbazone |
| Isatin-β-thiosemicarbazones |
| Indole-3-carboxyaldehyde thiosemicarbazone |
| Coumarin-based thiosemicarbazone |
| Paeonol thiosemicarbazone |
| 3-methoxybenzaldehyde TSc |
| 4-HBTSc |
| 4-NBTSc |
| HacTSc |
| HSTsc |
| 3-MBTSc |
| Doxorubicin |
Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical in Silico Models
Antiproliferative and Anticancer Research
Actidione, thiosemicarbazone, an analogue of cycloheximide (B1669411), has been a subject of research for its potential antiproliferative and anticancer properties. The primary mechanisms investigated involve the disruption of fundamental cellular processes such as protein synthesis and the activation of programmed cell death pathways.
The compound exerts its cytotoxic effects by targeting the machinery of protein synthesis, a critical process for the survival and proliferation of all cells, particularly rapidly dividing cancer cells. The inhibition is highly specific, focusing on the eukaryotic 80S ribosome.
Research has identified the large subunit ribosomal protein eL42 as a primary target for this compound and related compounds. medcraveonline.comopenbiochemistryjournal.com This protein is a component of the 60S ribosomal subunit in eukaryotes and plays a crucial functional role during the elongation step of translation. medcraveonline.com Notably, eL42 has been found to be overexpressed in many types of cancer, making it a viable target for chemotherapeutic intervention. medcraveonline.com Studies demonstrate that cycloheximide and its thiosemicarbazone analogues are capable of selectively inhibiting human 80S ribosomes by binding to the ε-amino group of the side chain of a specific lysine (B10760008) residue, Lys-53, within the eL42 protein. openbiochemistryjournal.com This interaction is central to the compound's ability to halt protein synthesis in eukaryotic cells. openbiochemistryjournal.com
The binding of this compound to eL42 directly impacts the ribosome's core catalytic function: the formation of peptide bonds. The Lys-53 residue of the human eL42 protein is considered a key catalytic residue, essential for the peptidyl transferase reaction. openbiochemistryjournal.comnih.gov This lysine residue is believed to participate in a nucleophilic attack on the carbonyl group of the peptidyl-tRNA located at the P-site of the ribosome, a key step in elongating the polypeptide chain. openbiochemistryjournal.com The inhibitory mechanism of thiosemicarbazones involves masking the amino group of the Lys-53 side chain. medcraveonline.com This action prevents the catalysis of peptide bond formation, thereby effectively stopping the synthesis of new proteins and leading to a halt in cell proliferation. medcraveonline.com
The proper positioning of transfer RNA (tRNA) molecules within the ribosome is critical for accurate translation. The eL42 protein, specifically its GGQ minidomain, is known to contact the CCA-arm of the tRNA when it is bound to the P-site of the ribosome. nih.gov Experimental models have been developed to study this interaction, often using an oxidized form of tRNA (tRNAox) that can form a covalent bond (crosslink) with the catalytic lysine residue of eL42. medcraveonline.com Studies on various thiosemicarbazones showed that active compounds could inhibit this crosslinking reaction. medcraveonline.com This suggests that the inhibitor molecule physically occupies the binding site on eL42, preventing the stable interaction between the tRNA and the ribosomal protein. medcraveonline.com By interfering with this crucial interaction, this compound disrupts the elongation cycle of translation.
Table 1: Inhibitory Effects of Selected Thiosemicarbazones on tRNA-eL42 Interaction This table presents findings on the ability of different thiosemicarbazone derivatives to inhibit the crosslinking reaction between oxidized tRNA and the ribosomal protein eL42, indicating interference with the tRNA-eL42 interaction.
| Compound | Activity |
| citral-4-phenylthiosemicarbazone | Active inhibitor |
| piperitone-4-phenylthiosemicarbazone | Active inhibitor |
| benzoin-4-phenylthiosemicarbazone | Weaker inhibitor |
| 4-chlorobenzophenone-4-phenylthiosemicarbazone | Weaker inhibitor |
| Data sourced from MedCrave, 2017. medcraveonline.com |
Beyond the immediate cessation of protein synthesis, thiosemicarbazones have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for the elimination of damaged or malignant cells.
The induction of apoptosis is a key mechanism of action for the anticancer effects of thiosemicarbazones. nih.govmdpi.com Research has shown that these compounds can promote apoptosis in various cancer cell lines, including lung and cervical cancer. mdpi.com One study on a newly synthesized thiosemicarbazide (B42300) derivative investigated its effects on the human hepatocellular carcinoma cell line (HEPG2). nih.gov The findings indicated that the compound could induce apoptosis, which was supported by a significant increase in the immunoreactivity of Caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further molecular studies have shown that treatment with certain thiosemicarbazones can lead to the upregulation of apoptosis-inducing genes like Caspase-3, providing a genetic basis for the observed pro-apoptotic effect. mdpi.com
Table 2: Pro-Apoptotic Effects of Thiosemicarbazone Derivatives on Cancer Cell Lines This table summarizes research findings on the induction of apoptosis by thiosemicarbazone compounds in different cancer cell models.
| Compound Class/Derivative | Cell Line | Key Apoptotic Finding |
| Thiosemicarbazide derivative (TS-1) | HEPG2 (Hepatocellular Carcinoma) | Significant increase in Caspase-3 immunoreactivity. nih.gov |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 (Melanoma) & MCF-7 (Breast Cancer) | Upregulation of Caspase-3 gene expression. mdpi.com |
| General Thiosemicarbazones | A549 (Lung Cancer) & HeLa (Cervical Cancer) | Demonstrated ability to inhibit proliferation and induce apoptosis. mdpi.com |
Enzyme Inhibition as a Therapeutic Strategy
Thiosemicarbazones have been identified as potent inhibitors of human topoisomerase IIα (Topo IIα), a critical enzyme involved in managing DNA topology during replication and transcription. mdpi.comnih.gov These compounds can act as catalytic inhibitors, interfering with the enzyme's function, such as ATP hydrolysis, without necessarily stabilizing the DNA-enzyme cleavage complex in the manner of poisons like etoposide. nih.govnih.gov
The inhibitory activity of thiosemicarbazones against Topo IIα is significantly enhanced by metal chelation, particularly with copper (II). nih.gov Studies on a series of α-heterocyclic thiosemicarbazones and their corresponding copper(II) complexes revealed that the Cu(II) complexes catalytically inhibited Topo IIα at concentrations more than an order of magnitude lower than the thiosemicarbazone ligands alone. nih.gov For example, various acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of Topoisomerase IIα. nih.govresearchgate.net This suggests that intracellular metal binding is a key step for the enzymatic inhibition. nih.gov Computational and experimental studies suggest that some thiosemicarbazones may bind near the ATP binding pocket of the enzyme. mdpi.com
| Compound | Target Cell Line | IC50 (µM) | Topoisomerase IIα Inhibition (%) at 100 µM | Reference |
|---|---|---|---|---|
| DL-08 | B16-F10 | 14.79 | 79% | nih.govresearchgate.net |
| DL-01 | B16-F10 | Not specified | 77% | nih.govresearchgate.net |
| DL-07 | B16-F10 | Not specified | 74% | nih.govresearchgate.net |
| TSC24 | HT-29 | 0.02 | Weak inhibition of plasmid DNA relaxation | mdpi.com |
A primary mechanism of action for many anticancer thiosemicarbazones is the inactivation of ribonucleotide reductase (RNR), the enzyme essential for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. nih.govwikipedia.orgyoutube.com The most studied compound in this class, Triapine (3-AP), targets the β2 subunit of RNR, which contains a critical diferric-tyrosyl radical cofactor necessary for enzyme activity. nih.govnih.gov
The inactivation of RNR by thiosemicarbazones is primarily attributed to their ability to chelate iron. researchgate.net The proposed mechanism involves the thiosemicarbazone binding to the RNR protein, leading to the destabilization and release of iron from the enzyme's diferric center. researchgate.netnih.gov The resulting iron(II)-thiosemicarbazone complex can then react with molecular oxygen to produce reactive oxygen species (ROS), which can further damage the enzyme and other cellular components. researchgate.netnih.gov This action effectively quenches the tyrosyl radical, halting the catalytic activity of RNR and depleting the cell of deoxyribonucleotides necessary for DNA synthesis. nih.govnih.gov
Recent studies have identified Protein Disulfide Isomerase (PDI) as a molecular target for certain thiosemicarbazones. nih.govnih.gov PDI is an ER-resident enzyme that plays a crucial role in oxidative protein folding by catalyzing the formation and rearrangement of disulfide bonds. nih.govbidmc.orgmusc.edu Inhibition of PDI disrupts this process, leading to an accumulation of misfolded proteins and inducing ER stress. mdpi.com
Specifically, the copper complex of the thiosemicarbazone Me2NNMe2, considered a likely intracellular metabolite, has been shown to inhibit PDI. nih.govnih.govresearchgate.net This inhibition disrupts the ER thiol redox homeostasis, a critical balance of reduced and oxidized thiol-containing molecules like glutathione that is essential for proper protein folding. nih.govscienceopen.commdpi.com The disruption of both calcium and ER thiol redox homeostasis results in a specific form of ER stress that triggers paraptotic cell death. nih.govnih.govresearchgate.net This mechanism makes PDI-inhibiting thiosemicarbazones particularly interesting for treating apoptosis-resistant cancers. nih.gov
Modulation of Cellular Signaling Pathways
A significant portion of human cancers involves mutations in the p53 tumor suppressor gene, with many of these mutations leading to a misfolded, inactive protein. nih.gov The p53 protein requires a zinc ion for its proper folding and DNA-binding function. nih.gov Certain thiosemicarbazones have been identified as zinc metallochaperones (ZMCs) capable of restoring the wild-type structure and function to specific p53 mutants. nih.govnih.govresearchgate.net
These thiosemicarbazones, such as ZMC1 (NSC319726), act by chelating zinc and facilitating its delivery to zinc-deficient p53 mutants, such as p53-R175H. nih.govnih.gov By restoring the proper coordination of zinc, these compounds induce the refolding of the mutant p53 into its active, wild-type conformation. nih.gov This "reactivated" p53 can then re-engage its tumor-suppressive functions, including the transactivation of target genes that lead to apoptosis in cancer cells. nih.govresearchgate.net This mechanism demonstrates enhanced sensitivity in cell lines carrying the specific p53 mutation compared to cells with wild-type or null p53. nih.gov
| Compound | Alias | Function | Mechanism | Reference |
|---|---|---|---|---|
| NSC319726 | ZMC1 | Zinc Metallochaperone | Restores zinc to zinc-deficient mutant p53 (e.g., R175H), reactivating its tumor suppressor function. | nih.govnih.gov |
| NSC319725 | ZMC2 | Zinc Metallochaperone | Behaves similarly to ZMC1 in biophysical and cell-based assays for p53 reactivation. | nih.govnih.gov |
| NSC328784 | ZMC3 | Zinc Metallochaperone | Behaves similarly to ZMC1 in biophysical and cell-based assays for p53 reactivation. | nih.govnih.gov |
| 3-AP | Triapine | Not a ZMC | Fails to function as a zinc metallochaperone and does not reactivate mutant p53. | nih.govnih.gov |
Reactive Oxygen Species (ROS) Generation
While specific studies on this compound's direct generation of reactive oxygen species (ROS) are not extensively detailed in the available literature, the broader class of thiosemicarbazones is well-recognized for this property. Thiosemicarbazones, particularly when complexed with transition metals like iron and copper, can participate in redox cycling. This process can lead to the formation of ROS, such as superoxide radicals and hydrogen peroxide. The generation of ROS is considered a key mechanism behind the anticancer activity of many thiosemicarbazones, as elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells. nih.govnih.govresearchgate.net
Overcoming Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Thiosemicarbazones have shown potential in overcoming certain MDR mechanisms.
P-glycoprotein (Pgp)-Mediated Drug Resistance
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov Some thiosemicarbazone derivatives have been investigated for their ability to bypass or inhibit P-gp. nih.govmdpi.com While direct evidence for this compound is limited, the general strategy for this class of compounds involves designing molecules that are not substrates for P-gp or that can modulate its function.
Lysosomal Membrane Permeabilization
Another mechanism by which some thiosemicarbazones may overcome drug resistance involves the destabilization of lysosomal membranes. nih.gov Lysosomes can sequester certain anticancer drugs, leading to their inactivation. Certain thiosemicarbazones, particularly their metal complexes, have been shown to accumulate in lysosomes. Inside the acidic environment of the lysosome, they can form redox-active metal complexes that generate ROS, leading to lysosomal membrane permeabilization (LMP). nih.gov The subsequent release of lysosomal contents into the cytoplasm can trigger apoptotic cell death. nih.gov
Metal Chelation in Anticancer Mechanisms
A defining characteristic of thiosemicarbazones is their strong ability to chelate transition metal ions, such as iron and copper. nih.govmdpi.comnih.gov This metal chelation is integral to their anticancer activity. Cancer cells often have a higher requirement for iron than normal cells to support their rapid proliferation. By binding to intracellular iron, thiosemicarbazones can disrupt iron metabolism and inhibit key iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair. nih.govnih.gov The formation of metal-thiosemicarbazone complexes can also lead to the generation of cytotoxic ROS, as mentioned earlier. nih.govresearchgate.net
Cell Line-Specific Antiproliferative Studies
Table 1: Illustrative Antiproliferative Activity of Thiosemicarbazone Derivatives (General Class) This table presents a generalized view of the antiproliferative activity of the thiosemicarbazone class of compounds against various cancer cell lines. Specific data for this compound is not available.
| Cell Line | Cancer Type | IC50 Range (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Varies |
| HeLa | Cervical Cancer | Varies |
| BxPC-3 | Pancreatic Cancer | Varies |
| A549 | Lung Cancer | Varies |
Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antiparasitic)
Thiosemicarbazones have a long history of investigation for their broad-spectrum antimicrobial properties. nih.govresearchgate.netnih.govdergipark.org.trnih.govresearchgate.netmdpi.comresearchgate.net Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes and disruption of cellular processes through metal chelation. While specific and detailed antimicrobial studies on this compound are limited in the available literature, the general antimicrobial potential of the thiosemicarbazone scaffold is well-established.
Table 2: Illustrative Antimicrobial Spectrum of Thiosemicarbazone Derivatives (General Class) This table provides a generalized overview of the antimicrobial activity of the thiosemicarbazone class of compounds. Specific MIC values for this compound are not available.
| Microorganism | Type | Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Reported |
| Escherichia coli | Gram-negative Bacteria | Reported |
| Candida albicans | Fungus | Reported |
| Various Viruses | Virus | Reported |
Antibacterial Activity and Mechanisms
Thiosemicarbazones have been recognized for their broad-spectrum antibacterial properties. Their ability to thwart bacterial growth stems from multiple strategic interferences with essential cellular processes.
Inhibition of Bacterial Cell Growth
A primary indicator of the antibacterial efficacy of thiosemicarbazones is their ability to inhibit the proliferation of a wide range of bacterial strains. This activity is quantifiable through metrics such as the Minimum Inhibitory Concentration (MIC) and inhibition zone diameters.
Numerous studies have demonstrated that thiosemicarbazone derivatives and their metal complexes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain novel thiosemicarbazones have shown potent activity against Bacillus cereus, with MIC values as low as 10 mg/L mdpi.com. Other derivatives have exhibited significant antagonistic activity against strains like Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis mdpi.com.
The formation of metal complexes with thiosemicarbazones often enhances their antibacterial potency. Silver (Ag) and Manganese (Mn)(II) complexes, in particular, have been reported to exhibit stronger activity than standard antibacterial drugs against several pathogens dergipark.org.tr. For example, an Ag-thiosemicarbazone complex demonstrated an MIC value of 0.018 μg/mL against E. coli and S. aureus, equivalent to the standard drug Ciprofloxacin dergipark.org.tr. Similarly, various thiosemicarbazones and their complexes have been tested against a panel of bacteria including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, showing a range of inhibitory activities nih.govnih.govnih.gov.
Impact on Bacterial Cell Membrane
Information regarding the specific impact of this compound on the bacterial cell membrane is not extensively detailed in the reviewed scientific literature. While some related compounds like thioacetazone are known to disrupt the integrity of the mycobacterial cell wall by inhibiting mycolic acid synthesis, this mechanism is specific to mycobacteria patsnap.com. The broader class of thiosemicarbazones is known to transport across lipid cell membranes, a property that can be modified upon coordination with metal ions, but direct disruption as a primary antibacterial mechanism is not clearly established across all bacteria researchgate.net.
Inhibition of Specific Bacterial Proteins (e.g., Topoisomerase IV)
A key mechanism underlying the antibacterial action of thiosemicarbazones is the inhibition of essential bacterial enzymes, particularly those involved in DNA replication mdpi.com.
Topoisomerase IV: Several studies have identified bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, as targets for thiosemicarbazide and thiosemicarbazone derivatives mdpi.comnih.govresearchgate.net. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Thiosemicarbazides have been shown to inhibit the ATPase activity of the ParE subunit of Staphylococcus aureus topoisomerase IV, which blocks the enzyme's function without stabilizing the DNA cleavage complex, a mechanism distinct from that of fluoroquinolone antibiotics nih.govresearchgate.net. For example, 4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide was found to be an effective inhibitor of topoisomerase IV with an IC50 value of 90 μM researchgate.net. Replacing the imidazole group with an indole moiety increased the inhibitory activity, lowering the IC50 to 14 μM researchgate.net.
Antifungal Activity and Mechanisms
In addition to their antibacterial effects, thiosemicarbazones are potent antifungal agents, combating fungal pathogens through mechanisms that target cellular integrity and homeostasis nih.govmdpi.com.
Disruption of Fungal Cell Membranes
One of the primary antifungal mechanisms of thiosemicarbazones involves the disruption of the fungal cell membrane's structure and function mdpi.com. The fungal cell membrane's integrity is heavily dependent on ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells.
Antifungal agents often target the ergosterol biosynthesis pathway academiapublishing.orgnih.govresearchgate.netnih.govresearchgate.net. Thiosemicarbazones have been shown to interfere with this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption compromises membrane fluidity and the function of membrane-bound enzymes, ultimately leading to cell lysis and death academiapublishing.orgresearchgate.net. For instance, certain thiosemicarbazone-chalcones have demonstrated significant growth inhibition against various Aspergillus and Candida species nih.gov. The inhibitory activity of thiosemicarbazone derivatives against Candida albicans is well-documented, with some antimony-complexed thiosemicarbazones showing inhibition zones comparable to the standard drug Amphotericin B mdpi.com.
Modulation of Cellular Redox Balance
Thiosemicarbazones can significantly alter the cellular redox balance, a mechanism that contributes to their biological activity mjhs.md. These compounds, particularly when complexed with transition metals like copper, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide patsnap.comnih.govacs.org.
The increased production of ROS induces a state of oxidative stress within the cell nih.gov. Fungal and bacterial cells, like all living cells, have antioxidant defense systems to neutralize ROS. However, the excessive ROS generation caused by thiosemicarbazones can overwhelm these defenses, leading to damage of critical cellular components, including DNA, proteins, and lipids patsnap.com. This oxidative damage can trigger apoptosis (programmed cell death) and disrupt essential metabolic pathways, contributing to the antimicrobial effect nih.gov. In vitro studies have shown that copper-based thiosemicarbazone complexes can modulate antioxidant pathways, affecting the equilibrium between ROS generation and cellular antioxidant defenses mjhs.md. This dual capability allows them to selectively promote oxidative stress in target cells while potentially stabilizing the redox balance in others, highlighting their potential as tunable therapeutic agents mdpi.com.
Induction of Apoptosis in Fungi
While the precise mechanisms of this compound in fungal apoptosis are a developing area of research, the broader class of thiosemicarbazones has demonstrated the ability to induce apoptotic processes in parasitic organisms. nih.gov Programmed cell death (PCD), or apoptosis, is a crucial cellular process in fungi that can be triggered by various external and internal factors. mdpi.comfrontiersin.org This process is essential for fungal development, stress response, and maintaining cellular homeostasis. mdpi.com Research indicates that inducing apoptosis is a distinct pathway from inhibiting cell wall integrity, a common mechanism for azole antifungal drugs. mdpi.com The potential for thiosemicarbazone analogues to induce parasite death through apoptosis suggests a promising therapeutic strategy. nih.gov This capability is significant as the development of antifungal agents that specifically target apoptotic pathways is an area of growing interest for overcoming drug resistance. mdpi.com
Antiviral Activity and Mechanisms
This compound, a derivative of cycloheximide, exhibits notable antiviral properties. Cycloheximide itself has demonstrated potent inhibitory effects against a spectrum of both DNA and RNA viruses. nih.gov The thiosemicarbazone moiety is a well-established pharmacophore known for its broad antiviral capabilities, having been among the first antiviral agents discovered. researchgate.net Thiosemicarbazone derivatives have shown activity against a variety of viruses, including Dengue virus, Hepatitis C, and influenza virus. researchgate.netnih.gov The antiviral action of thiosemicarbazones can be attributed to several mechanisms, such as the inhibition of viral enzymes like RNA polymerase and proteases, and interference with viral maturation. researchgate.netresearchgate.net
Inhibition of Viral Protein Synthesis via Ribosomal Targeting
The primary mechanism of action for the Actidione (Cycloheximide) component of the compound is the potent inhibition of protein synthesis in eukaryotic cells. frontiersin.orgnih.gov It achieves this by interfering with the translocation step of translational elongation, which is the movement of tRNA and mRNA molecules in relation to the ribosome. wikipedia.org This blockade of protein synthesis is a critical factor in its antiviral efficacy, as viruses rely on the host cell's ribosomal machinery to produce viral proteins necessary for replication. Cycloheximide is widely utilized in biomedical research as a tool to study protein synthesis due to its rapid and reversible action. wikipedia.orgacs.org
Activity against DNA and RNA Viruses
Studies have confirmed the broad-spectrum antiviral activity of Cycloheximide (Actidione) and its derivatives. nih.gov The compound has shown significant inhibitory activity against various RNA viruses, including Human Immunodeficiency Virus (HIV-1), influenza viruses, Coxsackie B virus, and Enterovirus 71 (EV71). nih.gov Furthermore, its activity extends to DNA viruses such as Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV). nih.gov This wide range of activity underscores its potential as a broad-spectrum antiviral agent. The thiosemicarbazone class of compounds has also been shown to inhibit the RNA-dependent DNA polymerase of viruses like the Rous sarcoma virus. nih.gov
Table 1: Antiviral Spectrum of Cycloheximide (Actidione)
| Virus Type | Examples of Susceptible Viruses |
| RNA Viruses | HIV-1, Influenza viruses, Coxsackie B virus, Enterovirus (EV71) nih.gov |
| DNA Viruses | Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV) nih.gov |
Antiparasitic Activity
Thiosemicarbazones are recognized for their significant antiparasitic capabilities against a variety of pathogens. mdpi.com They have been effectively evaluated against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas' disease, Toxoplasma gondii, and Leishmania species. nih.govnih.govnih.gov The mechanism of action for their antiparasitic effects can involve the induction of apoptosis in the parasite. nih.gov Beyond protozoa, certain thiosemicarbazide and thiosemicarbazone derivatives have also demonstrated anthelmintic activity against parasitic nematodes. researchgate.netmdpi.com The versatility of the thiosemicarbazone scaffold makes it a promising foundation for the development of new antiparasitic drugs. mdpi.com
Comparative Studies with Standard Antimicrobial Agents
The antimicrobial performance of thiosemicarbazone derivatives has been evaluated in comparison to established therapeutic agents. For instance, certain thiosemicarbazone derivatives have exhibited antifungal potency comparable or even superior to fluconazole against both azole-sensitive and azole-resistant fungal pathogens. nih.gov In the realm of antibacterial activity, specific silver-complexed thiosemicarbazones have demonstrated a minimum inhibitory concentration (MIC) equivalent to that of Ciprofloxacin against Escherichia coli and Staphylococcus aureus. dergipark.org.tr However, the activity can be selective; some thiosemicarbazone-bismuth(III) complexes were active against Salmonella spp. but not S. aureus. dergipark.org.tr These comparative studies highlight the potential of thiosemicarbazone-based compounds to rival or exceed the efficacy of current standard antimicrobial drugs.
Table 2: Comparative Antimicrobial Activity
| Compound Class | Comparison Agent | Target Organism(s) | Comparative Efficacy |
| Thiosemicarbazone derivatives | Fluconazole | Candida albicans, Candida krusei, Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans, Aspergillus fumigatus | Potency comparable or superior to fluconazole. nih.gov |
| Ag-thiosemicarbazone complex | Ciprofloxacin | Escherichia coli, Staphylococcus aureus | Gave the same MIC value (0.018 μg/mL) as Ciprofloxacin. dergipark.org.tr |
| Thiosemicarbazone derivatives | Semicarbazones | Gram-positive bacteria | Thiosemicarbazones exhibited stronger activity than semicarbazones. dergipark.org.tr |
Other Noteworthy Biological Activities
Beyond the specific activities detailed above, Actidione and thiosemicarbazones possess a wider range of biological effects. Cycloheximide (Actidione) has been noted for its phytotoxic and antitumor activities. frontiersin.orgnih.gov The thiosemicarbazone scaffold is well-documented for its antiproliferative and anticancer properties, which are often attributed to its ability to chelate metal ions essential for cell replication, such as iron and copper. mdpi.comnih.gov This has led to the development of compounds like Triapine®, a thiosemicarbazone that inhibits ribonucleotide reductase and is in clinical trials for cancer treatment. mdpi.com Furthermore, various thiosemicarbazones and their metal complexes exhibit broad antibacterial and antifungal activities against a wide array of pathogenic strains. dergipark.org.trnih.govnih.gov
Antioxidant Properties
Thiosemicarbazones are a class of compounds recognized for their diverse biological activities, including their potential as antioxidants. mdpi.com Their antioxidant capabilities are often attributed to their chemical structure, which allows them to act as reducing agents by donating electrons. scielo.br This is facilitated by the presence of nitrogen atoms and the carbothioamide group (-NH-CS-NH2). mdpi.comscielo.br
In vitro studies have demonstrated the antioxidant effects of various thiosemicarbazone derivatives. For instance, a series of benzophenone thiosemicarbazones were evaluated for their antioxidant potential, with hydroxyl-containing compounds showing activity. pjps.pk Although their activity was considered weak compared to the standard, gallic acid, these findings highlight the potential for structure-based antioxidant design. pjps.pk Another study investigating camphene-based thiosemicarbazones found that all tested compounds exhibited notable activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals. nih.gov Compound TSC-2, in particular, showed a superior DPPH radical scavenging effect compared to the standard, Trolox. nih.gov
Further research on thiosemicarbazones derived from N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide also revealed significant antioxidant activity. nih.gov Specifically, compounds designated 4a, 4b, and 4c demonstrated potent scavenging activity against the DPPH radical. nih.gov Some derivatives also enhanced the activity of antioxidant enzymes in in vivo models; compounds 4g, 4i, and 4l were found to significantly increase superoxide dismutase (SOD) activity, while others elevated catalase (CAT) and glutathione peroxidase (GSH-Px) activity. nih.gov Similarly, a study on 2,4-dihydroxy-benzylidene-thiosemicarbazones confirmed their ability to capture free radicals, which is a crucial mechanism for preventing cellular damage. scielo.br
The table below summarizes the antioxidant activity of selected thiosemicarbazone derivatives from various studies.
| Compound/Derivative | Assay | Results (IC50/EC50) | Reference Standard | Key Findings |
| Hydroxylated Benzophenone Thiosemicarbazones | DPPH | 71.77-86.99 µM | Gallic acid (23.24±0.43 µM) | Exhibited weak to moderate antioxidant activity. pjps.pk |
| Camphene-based TSC-2 | DPPH | EC50: 0.208 ± 0.004 mol/mol DPPH | Trolox | Showed higher radical scavenging activity than Trolox. nih.gov |
| Thiosemicarbazones 4a, 4b, 4c | DPPH | Not specified | Not specified | Demonstrated good antioxidant activity. nih.gov |
| Compounds L and L2 | ABTS | Lower IC50 than standard | Trolox | Exhibited the best antioxidant properties among the tested molecules. mdpi.com |
Anti-inflammatory Effects
Thiosemicarbazone derivatives have been investigated for their anti-inflammatory properties, with studies indicating they can modulate key inflammatory pathways. researchgate.net A primary mechanism implicated in inflammation involves the nuclear factor kappa B (NF-κB) pathway, which controls the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the enzyme cyclooxygenase (COX). researchgate.net Thiosemicarbazones have been shown to act as anti-inflammatory agents by inhibiting the transactivation of NF-κB. researchgate.net
A study on a series of novel indole-based thiosemicarbazones demonstrated significant anti-inflammatory potential. nih.govresearchgate.net Several of these compounds were found to inhibit lymphocyte proliferation more effectively than the standard drug, indomethacin. nih.govresearchgate.net Furthermore, these derivatives were capable of suppressing the in vitro production of the pro-inflammatory mediators TNF-α and nitric oxide (NO), while also stimulating the production of the anti-inflammatory cytokine IL-4. nih.govresearchgate.net
In silico and in vitro assays revealed that these indole-based thiosemicarbazones could selectively inhibit COX-2, an enzyme isoform heavily involved in the inflammatory response. nih.govresearchgate.net Animal studies supported these findings, showing that the compounds could suppress carrageenan-induced edema in mice with greater potency than indomethacin. nih.govresearchgate.net Immunohistochemical analysis confirmed that treatment with these derivatives reduced the expression of COX-2. nih.govresearchgate.net
The table below presents the anti-inflammatory activity of specific indole-based thiosemicarbazone derivatives.
| Compound | Bioassay | Results | Comparison | Key Mechanism |
| LT76 | Lymphocyte Proliferation | CC50: 0.56 ± 0.036 µM | Indomethacin (CC50 > 12 µM) | Inhibition of lymphocyte proliferation, suppression of TNF-α and NO. nih.govresearchgate.net |
| LT81 | Lymphocyte Proliferation | CC50: 0.9 ± 0.01 µM | Indomethacin (CC50 > 12 µM) | Selective COX-2 inhibition (SI: 23.06 vs Celecoxib SI: 11.88). nih.govresearchgate.net |
| LT87 | Lymphocyte Proliferation | CC50: 0.5 ± 0.07 µM | Indomethacin (CC50 > 12 µM) | Suppression of carrageenan-induced edema (100% inhibition after 4h). nih.govresearchgate.net |
Anticonvulsant Activity
The potential of thiosemicarbazone derivatives as anticonvulsant agents has been explored in various preclinical animal models. nih.govresearchgate.net These studies typically utilize chemically or electrically induced seizure models to screen for antiseizure activity. nih.govijbcp.com Common models include the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which helps identify compounds effective against myoclonic and absence seizures. nih.govnih.gov
In one study, a series of hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were evaluated for their anticonvulsant effects. nih.gov The preliminary screening identified several compounds that showed protective activity in the MES, scPTZ, or 6 Hz seizure tests. nih.gov For example, compound 3 was active in the scPTZ test, protecting 50% of the tested animals and significantly prolonging the latency to the first seizure episode. nih.gov Compound 4 was more active in the MES test, protecting 75% of the animals. nih.gov
Another investigation focused on novel 5-ene-4-thiazolidinones, which were screened for anticonvulsant activity using the PTZ-induced seizure model. nuph.edu.ua The study evaluated several parameters, including seizure latency, duration, and animal survival, identifying active derivatives within the series. nuph.edu.ua These findings suggest that the anticonvulsant action may be mediated through GABA-ergic pathways and inhibition of prostaglandin and leukotriene synthesis. nuph.edu.ua
The table below summarizes the anticonvulsant activity of selected thiosemicarbazone-related derivatives in preclinical models.
| Compound/Derivative | Animal Model | Dose | Activity |
| Compound 3 (pyrrolidine-2,5-dione derivative) | scPTZ | 100 mg/kg | Protected 50% of animals; prolonged seizure latency by 228%. nih.gov |
| Compound 4 (pyrrolidine-2,5-dione derivative) | MES | 100 mg/kg | Protected 75% of animals. nih.gov |
| Compound 9 (pyrrolidine-2,5-dione derivative) | MES | 100 mg/kg | Protected 50% of animals. nih.gov |
| 5-ene-4-thiazolidinones | PTZ-induced seizures | Not specified | Identified as active based on seizure latency, duration, and survival. nuph.edu.ua |
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are crucial targets in the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov MAO exists in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases. nih.govmdpi.com
Several studies have synthesized and evaluated thiosemicarbazone derivatives for their ability to inhibit MAO enzymes. In one study, twenty-six novel thiosemicarbazone derivatives were synthesized and tested for their inhibitory activity against both MAO-A and MAO-B. nih.gov The results indicated that most of the compounds were more potent against MAO-A. nih.gov The most active compound, B24 (N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide), was found to be a reversible and competitive inhibitor of MAO-A. nih.gov
Another study focused on developing selective MAO-B inhibitors by synthesizing hybrid compounds of benzofuran/benzothiophene and thiosemicarbazone. mdpi.com All the synthesized derivatives showed higher inhibitory rates on MAO-B compared to MAO-A, indicating selective MAO-B inhibition. mdpi.com The most effective agents were compounds 2b and 2h , which contained a methoxyethyl substituent and exhibited potent, reversible, and non-competitive inhibition of the MAO-B enzyme. mdpi.com
The inhibitory activities of these thiosemicarbazone derivatives against MAO enzymes are detailed in the table below.
| Compound/Derivative | Target Enzyme | IC50 Value | Inhibition Type | Key Structural Feature |
| B24 | MAO-A | 0.079 ± 0.003 µM | Reversible, Competitive | N-cyclohexyl group and a 4-chlorophenylthio moiety. nih.gov |
| 2b | MAO-B | 0.042 ± 0.002 µM | Reversible, Non-competitive | Benzofuran ring with a methoxyethyl substituent. mdpi.com |
| 2h | MAO-B | 0.056 ± 0.002 µM | Reversible, Non-competitive | Benzothiophene ring with a methoxyethyl substituent. mdpi.com |
Computational and Theoretical Investigations of Thiosemicarbazone Compounds
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the specifics of molecular recognition.
Molecular docking simulations have revealed that thiosemicarbazone derivatives engage in various non-covalent interactions with protein targets, which are essential for stabilizing the ligand-protein complex. Studies on different thiosemicarbazones show that hydrogen bonding and hydrophobic interactions are primary drivers of their binding. nih.gov For instance, the thiosemicarbazone moiety's NH groups and the pyridine (B92270) nitrogen atom can form hydrogen bonds with amino acid residues in a protein's active site. mdpi.com In simulations with human serum albumin (HSA), a key transport protein, molecular modeling has confirmed that hydrogen bonds and hydrophobic interactions are the principal forces stabilizing the interaction between the protein and thiosemicarbazone derivatives. nih.gov Similarly, docking studies of thiosemicarbazones with the transcriptional regulator PrfA identified a crucial hydrogen bond between the thiosemicarbazone NH group and the carbonyl group of a tyrosine residue (Tyr62). mdpi.com These interactions are critical for the compound's biological activity, as they determine the strength and specificity of the binding.
| Compound Class | Protein Target | Key Interactions Observed |
| Thiosemicarbazone Derivatives | Human Serum Albumin (HSA) | Hydrogen bonding, Hydrophobic interactions nih.gov |
| Thiosemicarbazone Derivatives | Transcriptional Regulator PrfA | Hydrogen bond with Tyr62 mdpi.com |
| Thiosemicarbazone Derivatives | DNA-Topoisomerase IIβ (Topo II) | Hydrogen bonds with DT9 residue mdpi.com |
| Nickel(II) bis(thiosemicarbazone) | Bovine Serum Albumin (BSA) | Alterations in protein secondary structure rsc.org |
| Hydrazones & Thiosemicarbazones | SARS-CoV-2 Papain-like Protease (PLpro) | Hydrogen bonds, π-alkyl interactions frontiersin.org |
The binding affinity, often quantified by the binding energy (ΔG), is a critical parameter that indicates the strength of the interaction between a ligand and its target. A more negative binding energy corresponds to a stronger and more stable complex. The Gibbs free energy (ΔG) also determines whether the binding process is spontaneous. Studies on indole-thiosemicarbazone compounds interacting with human serum albumin (HSA) and DNA have consistently shown negative ΔG values, indicating that these binding interactions occur spontaneously. scielo.br For example, one indole-thiosemicarbazone derivative (PR09) exhibited a strong binding energy of -10.00 kcal/mol with HSA, signifying high affinity. scielo.br Similarly, calculations for the adsorption of a 2-acetylpyridine (B122185) thiosemicarbazone derivative on mild steel yielded negative Gibbs free energy values, confirming the spontaneity of the physical adsorption process. ichem.md These thermodynamic insights are vital for predicting a compound's behavior in a biological system.
| Compound/Complex | Target | Binding Energy / Gibbs Free Energy (ΔG) | Indication |
| Indole-Thiosemicarbazone (PR09) | Human Serum Albumin (HSA) | -10.00 kcal/mol scielo.br | Strong affinity, Spontaneous |
| 4-quinoline-thiosemicarbazone derivatives | Not Specified | -7.58 to -11.51 kcal/mol scielo.br | Spontaneous Interaction |
| 2-acetylpyridine-thiosemicarbazone (HAcETSc) | Mild Steel Surface | -3.76 kJ mol-1 ichem.md | Spontaneous Adsorption |
| Tin(IV) thiosemicarbazone complex | Mild Steel Surface | -3.57 kJ mol-1 ichem.md | Spontaneous Adsorption |
| Cadmium(II)-thiosemicarbazide complex | Not Specified | Negative ΔGf and ΔGA values nih.gov | Spontaneous Formation/Association |
A significant advantage of computational screening is its ability to identify potential molecular targets for a given compound, thereby helping to elucidate its mechanism of action. researchgate.net Molecular docking studies have implicated a wide range of proteins as potential targets for thiosemicarbazone derivatives. These targets are often enzymes or proteins crucial for cell survival and proliferation, making them relevant in anticancer and antimicrobial research. mdpi.commdpi.com For example, docking studies have shown that thiosemicarbazones can effectively bind to the active sites of DNA-Topoisomerase IIβ and the transcriptional regulator PrfA, which are recognized targets in anticancer and antibacterial therapies, respectively. mdpi.comnih.gov Other identified targets include acetylcholinesterase (AChE) and α-glycosidase, with some thiosemicarbazone derivatives showing high inhibitory activities against them. nih.gov In silico screening has also pointed to Janus Kinase and Transforming Growth Factor Beta (Tgf-β) as potential targets. mdpi.com
| Compound Class | Potential Molecular Target | Therapeutic Area |
| Thiosemicarbazone Derivatives | DNA-Topoisomerase IIβ (Topo II) mdpi.comnih.gov | Anticancer |
| Thiosemicarbazone Derivatives | Transcriptional Regulator PrfA mdpi.comnih.gov | Antibacterial |
| Thiosemicarbazone Derivatives | Acetylcholinesterase (AChE) nih.gov | Anticholinergic |
| Thiosemicarbazone Derivatives | α-Glycosidase (α-Gly) nih.gov | Antidiabetic |
| Thiosemicarbazone Derivatives | Ribonucleotide Reductase mdpi.com | Anticancer |
| Acridine-Thiosemicarbazones | Calf Thymus DNA (ctDNA) mdpi.com | Anticancer |
| Thiosemicarbazone Derivatives | Janus Kinase, Tgf-β mdpi.com | Cell Proliferation/Death Regulation |
Comparing the binding modes of different inhibitors to the same target can reveal subtle but important differences in their mechanisms. Actidione (Cycloheximide) is known to bind to the E-site of the 80S ribosome, specifically interacting with the ribosomal protein eL42. medcraveonline.com Research into certain thiosemicarbazones has shown that they also target this protein. medcraveonline.com The inhibitory action of these thiosemicarbazones is proposed to prevent the formation of a Schiff base between the ε-amino group of a lysine (B10760008) residue (Lys-53) on eL42 and tRNA. medcraveonline.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to predict the intrinsic properties of a molecule based on its electronic structure. These methods provide a foundational understanding of a molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is frequently employed to determine a molecule's most stable three-dimensional shape (geometry optimization) and to calculate its electronic properties. dergipark.org.tr For thiosemicarbazone compounds, DFT calculations, often using the B3LYP functional, have been successfully used to obtain optimized geometries that are in good agreement with experimental data from techniques like X-ray crystallography. dergipark.org.truchile.cl
Beyond geometry, DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap generally implies higher reactivity. These calculations help in understanding the structure-activity relationships, where factors like the HOMO-LUMO gap and dipole moment can be correlated with the observed biological activity of the compounds. bohrium.comresearchgate.net
| Compound/Complex | DFT Method/Basis Set | Calculated Properties |
| 5-Nitrofuryl thiosemicarbazones | B3LYP/6-31G* | Geometry optimization, Hyperfine coupling constants uchile.cl |
| 2-Acetyl-5-chloro-thiophene thiosemicarbazone | DFT/B3LYP/6-31G(d,p) | Optimized molecular geometry, HOMO-LUMO energies dergipark.org.tr |
| Ni and Cu azo-thiosemicarbazone complexes | DFT/B3LYP/LanL2dZ | Geometrical optimization, HOMO-LUMO energy gap, Dipole moment researchgate.net |
| Various Thiosemicarbazone Complexes | DFT/B3LYP | Energetic parameters, Structure-activity relationship bohrium.com |
| 4-(4-chlorophenyl)-1-(2-(phenylamino)acetyl)thiosemicarbazone complexes | DFT/B3LYP, 6-311G, LANL2DZ | Optimized geometrical parameters, HOMO/LUMO energies, Dipole moments mdpi.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of molecules. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity and lower stability. researchgate.net
In the study of various thiosemicarbazone derivatives, FMO analysis has been widely used to predict their reactivity and electronic behavior. For instance, in a series of salicylaldehyde (B1680747) thiosemicarbazones, the calculated HOMO-LUMO energy gaps were found to be around 4.13 to 4.22 eV, indicating high chemical stability. researchgate.net Another study on chromone-based thiosemicarbazones reported HOMO-LUMO gaps of 3.053 eV and 3.118 eV for two different derivatives. acs.org The variation in the energy gap is often attributed to the presence of different substituent groups on the thiosemicarbazone framework, which can alter the extent of electron delocalization. nih.gov
The distribution of the HOMO and LUMO electron densities across the molecule provides further insights into the regions susceptible to electrophilic and nucleophilic attack. In many thiosemicarbazone compounds, the HOMO is often localized on the thiosemicarbazone moiety, particularly the sulfur atom and the hydrazine (B178648) group, while the LUMO is typically distributed over the aromatic or heterocyclic ring system. mdpi.com This distribution suggests that the thiosemicarbazone part of the molecule is the primary site for electron donation, while the substituent ring acts as the electron acceptor.
Table 1: Representative HOMO-LUMO Energy Gaps for Various Thiosemicarbazone Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Salicylaldehyde Thiosemicarbazone Derivative 1 | - | - | 4.17 |
| Salicylaldehyde Thiosemicarbazone Derivative 2 | - | - | 4.18 |
| Salicylaldehyde Thiosemicarbazone Derivative 3 | - | - | 4.22 |
| Salicylaldehyde Thiosemicarbazone Derivative 5 | - | - | 4.13 |
| Chromone-Based Thiosemicarbazone 3a | - | - | 3.053 |
| Chromone-Based Thiosemicarbazone 3b | - | - | 3.118 |
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 |
Note: The data presented are for illustrative purposes and are derived from various studies on different thiosemicarbazone derivatives. researchgate.netacs.orgmdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.denih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions, which is a measure of intramolecular charge transfer and hyperconjugation. acs.org
NBO analysis of thiosemicarbazone compounds typically reveals significant delocalization of electron density, which contributes to their stability. acs.org The analysis often identifies strong intramolecular hydrogen bonds, for example, between the N-H group of the hydrazine moiety and the imine nitrogen, which helps to stabilize the molecular conformation. acs.org
Table 2: Representative NBO Analysis Data for a Thiosemicarbazone Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (S1) | π* (C9-N2) | 25.87 |
| LP (N1) | σ* (N2-N3) | 10.45 |
| π (C2-C3) | π* (C4-C5) | 19.78 |
| σ (N2-N3) | σ* (C9-N2) | 5.23 |
Note: This table presents hypothetical yet representative data based on typical findings in NBO analyses of thiosemicarbazone compounds as described in the literature. researchgate.netacs.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. pku.edu.cnucsb.edu The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net
For thiosemicarbazone derivatives, MEP maps generally show that the most negative potential is located around the sulfur and nitrogen atoms of the thiosemicarbazone moiety, making these sites the most likely to interact with electrophiles or to coordinate with metal ions. researchgate.netjoaquinbarroso.com Conversely, the hydrogen atoms, particularly those of the N-H groups, exhibit a positive electrostatic potential, indicating their role as hydrogen bond donors. researchgate.net
The MEP analysis of salicylaldehyde thiosemicarbazones, for example, revealed that the oxygen and sulfur atoms have significant negative potential, while the nitrogen atoms are surrounded by positive potential. researchgate.net This charge distribution is crucial for understanding the intermolecular interactions and the biological activity of these compounds.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have gained significant attention due to their potential applications in modern technologies like telecommunications and optical computing. lew.ro Thiosemicarbazone derivatives have been investigated for their NLO properties, which arise from the molecule's response to an applied electric field. lew.ro The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). mdpi.com
Computational studies, often employing Density Functional Theory (DFT), are used to calculate these NLO properties. researchgate.net For a series of salicylaldehyde-based thiosemicarbazones, it was found that the calculated first hyperpolarizability (β) values were significantly higher than that of the standard NLO material urea. researchgate.net For instance, one derivative exhibited a β value that was 11.82 times greater than urea. researchgate.net
The NLO properties of thiosemicarbazones are closely linked to their electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. uni-muenchen.de The extensive electron delocalization within the thiosemicarbazone framework contributes to their enhanced NLO response. uni-muenchen.de
Table 3: Representative First Hyperpolarizability (β) Values for Salicylaldehyde Thiosemicarbazone Derivatives
| Compound | First Hyperpolarizability (β_total) (a.u.) |
| Derivative 1 | - |
| Derivative 2 | - |
| Derivative 3 | 508.41 |
| Derivative 4 | - |
| Derivative 5 | - |
| Derivative 7 | 269.44 |
| Urea (standard) | 43 |
Note: The data presented are for illustrative purposes and are derived from a study on salicylaldehyde thiosemicarbazone derivatives. researchgate.net
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of its neighbors. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov
In the study of thiosemicarbazone crystals, Hirshfeld surface analysis has been instrumental in understanding the crystal packing and the nature of the intermolecular forces. core.ac.uk For example, in a study of a thiophene (B33073) thiosemicarbazone derivative, the Hirshfeld surface analysis revealed that the crystal packing was dominated by N-H···O and C-H···π interactions. researchgate.net The analysis of various thiosemicarbazone structures often highlights the importance of N-H···S hydrogen bonds in forming dimers or chains, which are fundamental motifs in their crystal structures. researchgate.net
2D Fingerprint Plots for Crystal Packing
For thiosemicarbazone compounds, 2D fingerprint plots typically show that H···H contacts are the most abundant, often contributing to a large percentage of the total Hirshfeld surface. nih.gov Other significant interactions that are commonly observed include H···S/S···H, H···C/C···H, and H···N/N···H contacts. lew.ro For instance, in a nickel(II) complex of a thiosemicarbazone derivative, F···H/H···F contacts were found to be the largest contribution (28.5%), followed by H···H contacts (22.2%). nih.gov The characteristic shapes of the spikes in the fingerprint plots provide detailed information about the nature of these interactions. For example, sharp, distinct spikes are indicative of strong hydrogen bonds, while more diffuse features suggest weaker van der Waals interactions. researchgate.net
Table 4: Representative Contributions of Intermolecular Contacts from 2D Fingerprint Plots for a Thiosemicarbazone Derivative
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 40.1 |
| C···H | 20.3 |
| S···H | 18.4 |
| N···H | 7.2 |
| O···H | 8.4 |
Note: The data presented are for illustrative purposes and are derived from a study on 3-anisaldehyde thiosemicarbazone. researchgate.net
In Silico Prediction of Pharmacokinetic Parameters (ADME)
A computational study focused on Cycloheximide (B1669411) and its thiosemicarbazone analogues involved the prediction of ADME properties by determining parameters such as the topological polar surface area (TPSA) and absorption characteristics. researchgate.net Such analyses are fundamental in the early stages of drug development to filter out compounds that are likely to fail later due to poor pharmacokinetics. In silico ADMET (including toxicity) analysis of some thiosemicarbazone complexes has predicted favorable pharmacokinetic profiles and good oral drug-like properties. researchgate.net
Table 1: Representative In Silico ADME Parameters for Thiosemicarbazone Derivatives
| Parameter | Predicted Value/Characteristic | Significance in Pharmacokinetics |
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Oral Bioavailability | Good to Moderate | Suggests the fraction of the drug that reaches systemic circulation. mdpi.com |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Variable / Often Low | Predicts the ability of the compound to cross into the central nervous system. |
| CYP2D6 Inhibition | Predicted as non-inhibitor | Indicates a lower likelihood of drug-drug interactions. |
Note: This table presents generalized predictive data for the thiosemicarbazone class of compounds based on computational modeling studies.
Bioavailability, a critical factor for orally administered drugs, is heavily influenced by a compound's solubility and permeability. Computational tools assess these factors to predict the extent to which a compound can be absorbed and utilized by the body. While the hydrophobic nature of some thiosemicarbazone derivatives can present challenges for administration and bioavailability, computational studies help in identifying which candidates possess a more promising profile. mdpi.com For instance, in silico analyses of certain thiosemicarbazone derivatives have indicated favorable properties for oral administration. researchgate.net Research into novel formulations, such as nanoparticle-based block polymers, has been proposed to improve the oral bioavailability of less soluble thiosemicarbazone moieties. mdpi.com
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This evaluation is often performed using established criteria, most notably Lipinski's "Rule of Five." Computational software like SwissADME is frequently employed to screen libraries of compounds, including thiosemicarbazone derivatives, against these criteria. nih.govirjiet.com These rules assess molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A compound that adheres to these rules is considered more likely to have good absorption and permeation. Computational studies on various thiosemicarbazone-indole hybrids and other derivatives have incorporated drug-likeness evaluation as a key step in identifying the most promising compounds for further development. nih.govirjiet.com
Table 2: Drug-Likeness Evaluation of a Representative Thiosemicarbazone Compound based on Lipinski's Rule of Five
| Property | Rule of Five Criteria | Typical Predicted Value | Compliance |
| Molecular Weight (MW) | ≤ 500 g/mol | Compliant | Yes |
| LogP (Lipophilicity) | ≤ 5 | Compliant | Yes |
| H-bond Donors | ≤ 5 | Compliant | Yes |
| H-bond Acceptors | ≤ 10 | Compliant | Yes |
Note: This table illustrates a typical drug-likeness profile for a thiosemicarbazone derivative, showing compliance with Lipinski's Rule of Five.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org This method is a cornerstone of ligand-based drug design and has been extensively applied to thiosemicarbazone derivatives to understand and predict their therapeutic potential, including anticancer and antimicrobial activities. semanticscholar.orgiomcworld.org
The QSAR process involves generating molecular descriptors for a set of compounds with known activities. These descriptors, which quantify various physicochemical properties of the molecules, are then used to build a statistical model, often through methods like Multiple Linear Regression (MLR). iomcworld.org For thiosemicarbazone derivatives, QSAR studies have identified several key descriptors that significantly influence their biological activity. nih.goviomcworld.org These include:
LogP: The octanol-water partition coefficient, representing the lipophilicity of the molecule.
GATS5e: Geary autocorrelation lag 5, weighted by atomic Sanderson electronegativities, which reveals the influence of substituent electronegativity on the biological response. iomcworld.org
Topological descriptors: These relate to the connectivity and shape of the molecule.
Quantum chemical descriptors: Properties derived from quantum mechanical calculations.
A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov The statistical validity and predictive power of these models are rigorously tested using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and leave-one-out cross-validation (Q² or R²CV). nih.goviomcworld.org For example, a QSAR study on a set of thiosemicarbazone derivatives with anticancer activity yielded a model with a high R² value of 0.9608, indicating a strong correlation between the selected descriptors and the observed biological activity. iomcworld.org The internal validation of such models confirmed their statistical significance and predictive capability. iomcworld.org
Future Directions and Emerging Research Avenues
Development of Next-Generation Thiosemicarbazone Scaffolds
The inherent versatility of the thiosemicarbazone framework allows for extensive structural modification, a key strategy in the quest for improved therapeutic agents. irejournals.com Researchers are actively designing and synthesizing novel derivatives by altering substituents on the thiosemicarbazone scaffold to fine-tune properties like lipophilicity, electronic character, and steric factors, thereby optimizing interactions with biological targets. irejournals.com
Key strategies in developing next-generation scaffolds include:
Structural and Substituent Modification: The core structure, R1R2C=NNH-C(S)NH2, provides multiple sites for modification. mdpi.com Studies have shown that attaching the side chain at a position alpha to a ring nitrogen atom in heteroaromatic thiosemicarbazones is crucial for antitumor activity. researchgate.net Furthermore, incorporating bulky or electron-withdrawing/donating groups can significantly alter the biological profile. For instance, adamantane (B196018) skeletons have been incorporated to create thiosemicarbazones with significant antifungal and antibacterial activities. nih.govresearchgate.net Similarly, the introduction of a terminal methyl group has been linked to enhanced cytotoxicity in palladium(II)-thiosemicarbazone complexes. mdpi.com
Hybrid Compound Synthesis: A promising approach involves creating hybrid molecules that combine the thiosemicarbazone moiety with other pharmacologically active scaffolds. This strategy aims to develop agents with multiple mechanisms of action. For example, researchers have successfully synthesized acridine-thiosemicarbazone derivatives, which have demonstrated potent antiproliferative activity and the ability to bind DNA. mdpi.comnih.gov Another innovative strategy is the synergistic integration of sulfonamides with thiosemicarbazones, creating multimodal anticancer agents that can chelate metals and inhibit crucial enzymes like carbonic anhydrases. researchgate.netnih.gov
Multinuclear and Compartmental Complexes: The ability of thiosemicarbazones to form stable complexes with various metal ions is a cornerstone of their activity. irejournals.com Future research is focusing on the design of compartmental ligands capable of coordinating multiple metal centers within a single framework. zenodo.org This approach seeks to create multinuclear complexes with potentially enhanced stability, solubility, and biological efficacy compared to their mononuclear counterparts. zenodo.org Investigating how the spatial arrangement of multiple metal centers influences interaction with biological targets could pave the way for more potent therapeutic agents. zenodo.org
The table below highlights examples of next-generation thiosemicarbazone scaffolds and their reported activities.
| Scaffold Type | Example Compound/Series | Key Structural Feature | Reported Biological Activity |
| Adamantane Hybrids | Thiosemicarbazones 2d and 2h | Adamantane skeleton with ortho-hydroxyl groups on the phenyl ring. | Good cytotoxicity against Hep3B, A549, and MCF-7 cancer cell lines. nih.govresearchgate.net |
| Acridine (B1665455) Hybrids | (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide (3a) | Acridine nucleus linked to a thiosemicarbazone moiety. | Most active in antiproliferative assays among a series of derivatives. nih.gov |
| Sulfonamide Hybrids | m-sulfonamide derivative 5b | Pyridin-2-yl residue on a sulfonamide-thiosemicarbazone scaffold. | Potent and selective inhibition of carbonic anhydrases IX and XII; promising antiproliferative activity. nih.gov |
| Palladium(II) Complexes | PdB1 | Terminal methyl group in the R2 substituent of the thiosemicarbazone ligand. | Enhanced cytotoxicity and inhibition of colony formation in cancer cells. mdpi.com |
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights that guide the synthesis and development of new therapeutic agents. For thiosemicarbazones, computational modeling plays a pivotal role in elucidating reaction mechanisms, understanding structure-activity relationships (SAR), and rationally designing novel derivatives with enhanced properties. zenodo.orgmdpi.com
Mechanism of Action Studies: Techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) are being employed to unravel the detailed mechanisms by which these compounds interact with their biological targets. For example, combined experimental and computational studies have been used to investigate the covalent inhibition mechanism of cruzain, a key enzyme in Trypanosoma cruzi, by a thiosemicarbazone-based inhibitor. nih.gov Such studies can reveal the step-by-step process of enzyme inhibition, including the formation of pre-covalent complexes and the subsequent chemical reactions. nih.gov
Structure-Activity Relationship (SAR) and Drug Design: Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of novel compounds based on their structural features. irejournals.comacs.org By analyzing how variations in molecular structure affect efficacy, researchers can design more potent and selective compounds. mdpi.com Molecular docking simulations provide a visual and energetic understanding of how thiosemicarbazone derivatives bind to target proteins, such as topoisomerase II or viral proteases. mdpi.comfrontiersin.org These simulations help identify key interactions and guide the design of new molecules with improved binding affinity. mdpi.com
Predictive Modeling: Advanced computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are used to predict the structural, electronic, and reactivity properties of thiosemicarbazone metal complexes. mdpi.comacs.org DFT calculations can elucidate electronic structures and spectroscopic properties, which are crucial for establishing SAR. mdpi.com These predictive insights help interpret experimental data and guide synthetic efforts in a more cost-effective and time-efficient manner. mdpi.com
The following table summarizes various computational techniques and their applications in thiosemicarbazone research.
| Computational Technique | Application in Thiosemicarbazone Research | Key Insights Gained |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, DNA). mdpi.commdpi.com | Elucidation of interactions with active sites, guiding the design of inhibitors. mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict biological activity based on chemical structure. irejournals.comacs.org | Identification of key molecular characteristics that contribute to improved activity for future compound design. mdpi.comresearchgate.net |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Investigating detailed reaction mechanisms, such as covalent enzyme inhibition. nih.gov | Unveiling stepwise inhibition processes and the stability of reaction intermediates. nih.gov |
| DFT (Density Functional Theory) | Calculating electronic structures, reactivity patterns, and spectroscopic properties of metal complexes. mdpi.comacs.org | Understanding structure-activity relationships at the electronic level to design complexes with tailored functions. mdpi.com |
Strategies for Enhancing Selectivity and Efficacy in Target Systems
A critical challenge in drug development is maximizing a compound's therapeutic effect while minimizing off-target toxicity. For thiosemicarbazones, research is focused on strategic modifications to enhance their selectivity and potency against specific biological targets, such as cancer cells or microbial pathogens. irejournals.com
Targeted Structural Modifications: The selectivity of thiosemicarbazones can be significantly influenced by their structural features. mdpi.com The addition of specific substituents, such as halogens, nitro, or methoxy (B1213986) groups, can modulate interactions with biological targets, thereby impacting selectivity. mdpi.com For instance, the synergistic integration of sulfonamides and thiosemicarbazones has been shown to be an effective strategy for developing multimodal anticancer agents with enhanced selectivity. researchgate.net
Modulating Physicochemical Properties: Altering the lipophilicity and electronic properties of the thiosemicarbazone scaffold is a key strategy to optimize pharmacokinetics and pharmacodynamics. irejournals.com Incorporating heterocyclic moieties or hydrophobic groups can influence metal coordination geometry and bioavailability, leading to improved therapeutic indices. irejournals.com For example, methylation of bioactive molecules has been suggested to enhance antiproliferative effects, possibly by altering membrane permeability or interaction with intracellular targets. mdpi.com
Leveraging Metal Coordination: The formation of metal complexes is a well-established method to enhance the biological activity of thiosemicarbazones. mdpi.comresearchgate.net The choice of the metal ion and the coordination geometry critically influences the compound's efficacy and selectivity. irejournals.com Palladium(II) complexes, for example, have shown promise as anticancer agents, with their activity modulated by the substituents on the thiosemicarbazone ligand. mdpi.com The goal is to design metal complexes that are stable under physiological conditions and can be selectively delivered to diseased tissues. irejournals.com
Integration of Thiosemicarbazone Research with Other Therapeutic Modalities
The future of thiosemicarbazone-based therapies may lie in their combination with other treatment strategies to achieve synergistic effects and overcome drug resistance. This integrative approach opens up new possibilities for treating complex diseases like cancer.
Development of Multimodal Agents: As previously mentioned, the creation of hybrid molecules that target multiple pathways simultaneously is a key area of research. Conjugating thiosemicarbazones with other pharmacophores, such as sulfonamides, results in agents with dual functionality, like enzyme inhibition and metal chelation. nih.gov This multitarget approach is often preferred for achieving enhanced therapeutic outcomes. nih.gov
Combination Therapies: Thiosemicarbazones show potential for use in combination with established therapeutic agents. Their ability to induce apoptosis and inhibit cell proliferation could complement the action of traditional chemotherapy drugs. mdpi.comnih.gov For instance, the demonstrated ability of acridine-thiosemicarbazone derivatives to bind to DNA suggests a mechanism that could be synergistic with DNA-damaging chemotherapeutics. nih.gov
Advanced Delivery Systems: To improve the therapeutic index of thiosemicarbazones, researchers are exploring targeted delivery systems. The use of nanoparticle-based carriers or liposomal formulations could enhance the delivery of these compounds to diseased tissues, thereby increasing efficacy while minimizing systemic toxicity. irejournals.com This strategy is crucial for overcoming challenges related to bioavailability and resistance. irejournals.com
Q & A
Q. What are the optimal synthesis conditions for thiosemicarbazones, and how do precursor ratios affect yield and purity?
Thiosemicarbazones are typically synthesized via condensation reactions between ketones/aldehydes and thiosemicarbazides. Key parameters include:
- Precursor molar ratios : A 1:1 ratio of aldehyde/ketone to thiosemicarbazide minimizes side products like Schiff bases .
- Solvent systems : Methanol or ethanol under reflux (6–12 hours) yields stable products, while microwave-assisted solvent-free methods reduce reaction time to 10–30 minutes .
- Yield optimization : Yields range from 60–90%, influenced by substituents on the aldehyde/ketone (e.g., aromatic groups enhance stability via conjugation) . Example: In , Table 1 lists synthesis conditions for 15 thiosemicarbazones, highlighting yields correlated with electron-withdrawing substituents.
Q. How are thiosemicarbazones characterized structurally, and what spectroscopic techniques are essential?
Structural elucidation requires multi-technique approaches:
- IR spectroscopy : Confirms thione (C=S, ~800 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups. Disappearance of ν(N–H) bands (3100–3400 cm⁻¹) indicates deprotonation upon metal coordination .
- NMR : ¹H/¹³C NMR identifies tautomeric forms (e.g., thione vs. thiol; ).
- Single-crystal XRD : Resolves coordination geometries (e.g., square planar Cu²⁺ vs. tetrahedral Ni²⁺) .
Q. What biological activities are commonly associated with thiosemicarbazones, and what assays validate these effects?
Thiosemicarbazones exhibit antimicrobial , antitumor , and antiviral activities. Standard assays include:
- Antimicrobial : Agar well-diffusion ( ) or microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT assays (e.g., IC₅₀ values for HL-60 leukemia cells in ) and apoptosis studies (Annexin V/PI staining) .
Advanced Research Questions
Q. How do contradictory data on thiosemicarbazone bioactivity arise, and how can they be resolved?
Discrepancies often stem from:
- Varied assay conditions : Differences in cell lines (e.g., U937 vs. HepG2 in ) or incubation times alter IC₅₀ values.
- Metal coordination effects : Cu²⁺/Fe³⁺ complexes may enhance redox activity (e.g., ROS generation in ) or alter target specificity (e.g., ribonucleotide reductase vs. topoisomerase IIα) .
- Tautomerism : Thione ↔ thiol equilibria ( ) affect ligand hydrophobicity and membrane permeability. Methodological solution: Cross-validate results using orthogonal assays (e.g., redox activity via cyclic voltammetry in ) and standardized cell models.
Q. What computational strategies optimize thiosemicarbazone design for reduced toxicity and enhanced efficacy?
- ADMET prediction : SwissADME or ADMETLab calculate parameters like logP (lipophilicity) and hERG inhibition. For example, used SwissDock to prioritize ligands with low hepatotoxicity.
- Molecular docking : Identifies binding modes to targets (e.g., HER2 in or DNA in ).
- QSAR modeling : Correlates substituent effects (e.g., electron-donating groups on aryl rings) with bioactivity .
Q. How do metal coordination geometries influence the redox and antitumor properties of thiosemicarbazone complexes?
- Square planar vs. tetrahedral geometry : Square planar Cu²⁺ complexes (e.g., [Cu(TSC)₂]) exhibit higher redox activity (E₁/₂ = −0.15 to +0.25 V) due to accessible Cu(II)/Cu(I) transitions, generating ROS via Fenton-like reactions .
- Ligand denticity : Tridentate ONS donors (e.g., salicylaldehyde derivatives in ) stabilize metal centers, enhancing DNA intercalation (e.g., ΔTm shifts in ).
Methodological Guidance for Experimental Design
Q. How to design experiments assessing thiosemicarbazone-metal complex stability in physiological conditions?
- pH-dependent stability : Use UV-Vis spectroscopy to monitor ligand release at pH 7.4 (simulated blood) vs. 5.5 (lysosomal pH) .
- Competitive binding assays : EDTA or glutathione challenges quantify metal-ligand dissociation constants (Kd) .
Q. What strategies mitigate off-target effects in thiosemicarbazone-based drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
